molecular formula C17H14O B1594023 1-benzofuran;1H-indene CAS No. 35343-70-5

1-benzofuran;1H-indene

Cat. No.: B1594023
CAS No.: 35343-70-5
M. Wt: 234.29 g/mol
InChI Key: KPAPHODVWOVUJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzofuran;1H-indene is a compound that combines the structural features of benzofuran and indene. Benzofuran is a heterocyclic compound consisting of a benzene ring fused to a furan ring, while indene is a bicyclic compound with a benzene ring fused to a cyclopentene ring. The combination of these two structures results in a unique compound with interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzofuran;1H-indene can be achieved through various methods. One common approach involves the condensation of ninhydrin with phenylcarbamates in the presence of concentrated sulfuric acid at 20°C. This reaction yields substituted 1H-indene-1,3(2H)-diones, which can be further transformed into indeno1,2-bbenzofuran-10-one derivatives by heating with phenols in glacial acetic acid at 60°C .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The use of efficient catalysts and optimized reaction parameters ensures high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-benzofuran;1H-indene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzofuran or indene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products Formed

The major products formed from these reactions include substituted benzofurans, indenes, and their respective quinones and dihydro derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-benzofuran;1H-indene involves its interaction with various molecular targets and pathways. For instance, it can inhibit enzymes like carbonic anhydrase and tyrosinase, leading to therapeutic effects. The compound’s structure allows it to bind to specific receptors and enzymes, modulating their activity and resulting in biological effects .

Comparison with Similar Compounds

1-benzofuran;1H-indene can be compared with other similar compounds, such as:

These compounds share some structural similarities but differ in their chemical and biological properties, highlighting the uniqueness of this compound.

Properties

CAS No.

35343-70-5

Molecular Formula

C17H14O

Molecular Weight

234.29 g/mol

IUPAC Name

1-benzofuran;1H-indene

InChI

InChI=1S/C9H8.C8H6O/c1-2-5-9-7-3-6-8(9)4-1;1-2-4-8-7(3-1)5-6-9-8/h1-6H,7H2;1-6H

InChI Key

KPAPHODVWOVUJL-UHFFFAOYSA-N

SMILES

C1C=CC2=CC=CC=C21.C1=CC=C2C(=C1)C=CO2

Canonical SMILES

C1C=CC2=CC=CC=C21.C1=CC=C2C(=C1)C=CO2

Origin of Product

United States

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